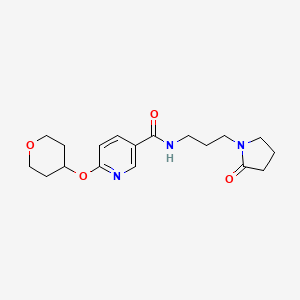

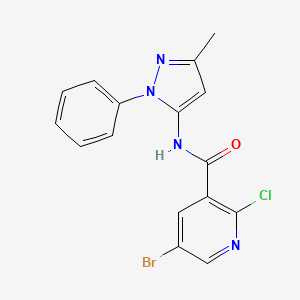

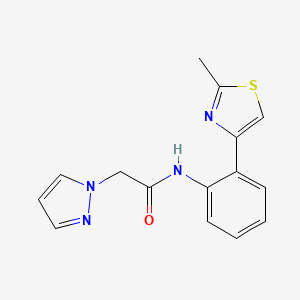

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" appears to be a complex molecule that may have pharmacological relevance. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with similar structural features, such as piperidinyl groups and methoxyphenyl moieties, which are often found in molecules with potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the preparation of butanamides with a piperidinomethyl phenoxy group and a tetrazolylthio moiety, which has shown potent gastric acid antisecretory activity in rats . The synthesis process typically includes the alkylation of a precursor molecule, which in the case of a related benzisoxazole compound, was performed using [11C]methyl trifluoromethanesulfonate in N,N-dimethyl-formamide at room temperature . This suggests that the synthesis of the compound might also involve similar alkylation reactions under controlled conditions to introduce the piperidinyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of compounds with piperidinyl and methoxyphenyl groups is crucial for their interaction with biological targets. The presence of a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore indicates that such groups can significantly impact the molecule's activity . The structure-activity relationships discussed in the synthesis of related compounds suggest that the arrangement and substitution patterns of these groups are key determinants of their pharmacological properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidinyl and methoxyphenyl groups are likely to be influenced by the presence of these moieties. For instance, the antisecretory activity of related compounds against histamine-induced gastric acid secretion suggests that they may interact with histamine receptors or other components of the gastric acid secretion pathway . The reversible inhibition of acetylcholinesterase by a related benzisoxazole compound indicates that such molecules can also engage in reversible binding with enzymes, which is a common type of chemical reaction in drug action .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidinyl and methoxyphenyl groups, such as solubility, stability, and permeability, are essential for their pharmacokinetic and pharmacodynamic profiles. The related benzisoxazole compound demonstrated good blood-brain barrier permeability in mice, which is a desirable property for central nervous system-active drugs . The specific activities and radiochemical purity achieved during the synthesis of the carbon-11 labeled form of this compound also highlight the importance of purity and activity levels in the pharmacological evaluation of such molecules .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

- This compound is involved in the synthesis of new heterocyclic systems, contributing to advancements in medicinal chemistry and organic synthesis. An example is the efficient synthesis of 1,5-benzothiazepine derivatives, showcasing its role in creating compounds with potential anti-inflammatory activity (Annapurna & Jalapathi, 2014).

Neuropharmacology

- Research on related compounds has shown implications in neuropharmacology, particularly in studying serotonin receptors. For example, studies on WAY-100635 and GR127935 have contributed to understanding the effects on serotonin-containing neurons (Craven, Grahame-Smith, & Newberry, 1994).

Radiopharmaceuticals

- Its derivatives have been explored in the context of radiopharmaceuticals, such as in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been synthesized as α1-adrenergic receptor antagonists with potential uro-selective activity (Rak et al., 2016).

Analgesics

- The compound is part of the synthesis of a new series of 3-methyl-4-(N-phenyl amido)piperidines, which show potential as intravenous analgesics (Lalinde et al., 1990).

Drug Design

- It plays a role in the drug design process, contributing to the development of new pharmaceutical compounds with specific biological targets, such as in the synthesis and structure-activity relationships of acetylcholinesterase inhibitors (Sugimoto et al., 1995).

Propriétés

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFUUFMIARCCIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)